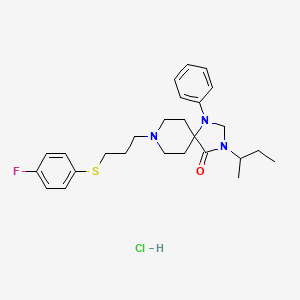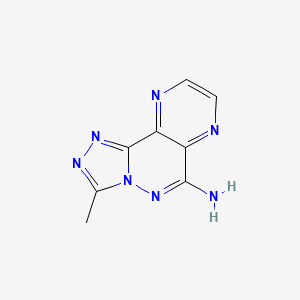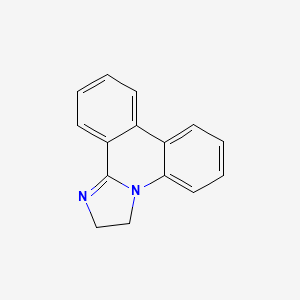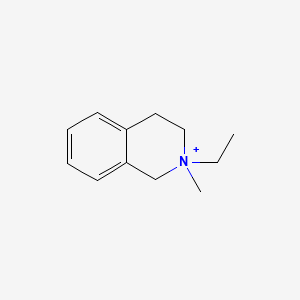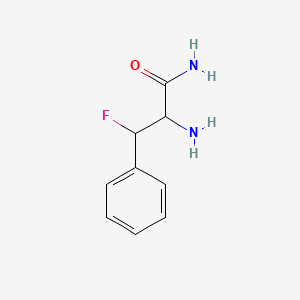
2-(1H-1,2,4-Triazol-5-yl)-1H-benzo(de)isoquinoline-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-1,2,4-Triazol-5-yl)-1H-benzo(de)isoquinoline-1,3(2H)-dione is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a triazole ring fused to a benzoisoquinoline moiety. The presence of these rings imparts unique chemical and biological properties to the compound, making it a valuable subject of study for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,4-Triazol-5-yl)-1H-benzo(de)isoquinoline-1,3(2H)-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Benzoisoquinoline Core: The benzoisoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Triazole Ring: The triazole ring can be introduced via a cyclization reaction involving hydrazine derivatives and appropriate electrophiles.
Final Cyclization and Functionalization: The final step involves cyclization and functionalization to form the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-(1H-1,2,4-Triazol-5-yl)-1H-benzo(de)isoquinoline-1,3(2H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
2-(1H-1,2,4-Triazol-5-yl)-1H-benzo(de)isoquinoline-1,3(2H)-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 2-(1H-1,2,4-Triazol-5-yl)-1H-benzo(de)isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of inflammatory mediators or induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
1H-1,2,4-Triazole Derivatives: Compounds with similar triazole rings but different substituents.
Benzoisoquinoline Derivatives: Compounds with similar benzoisoquinoline cores but different functional groups.
Uniqueness
2-(1H-1,2,4-Triazol-5-yl)-1H-benzo(de)isoquinoline-1,3(2H)-dione is unique due to the combination of the triazole and benzoisoquinoline rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar compounds.
特性
CAS番号 |
19691-97-5 |
|---|---|
分子式 |
C14H8N4O2 |
分子量 |
264.24 g/mol |
IUPAC名 |
2-(1H-1,2,4-triazol-5-yl)benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C14H8N4O2/c19-12-9-5-1-3-8-4-2-6-10(11(8)9)13(20)18(12)14-15-7-16-17-14/h1-7H,(H,15,16,17) |
InChIキー |
YCPUXDYZWIQORZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)C4=NC=NN4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


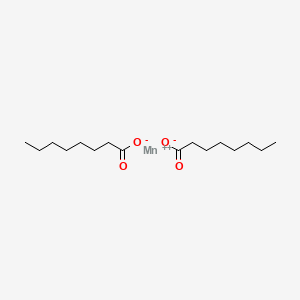

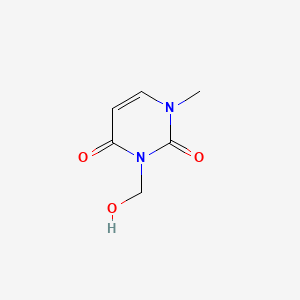
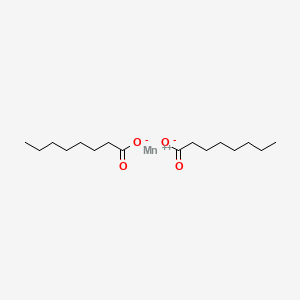
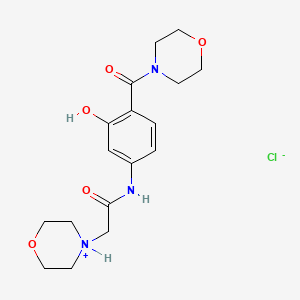

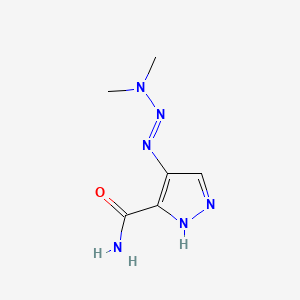
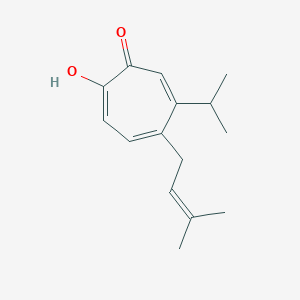
![tert-butyl (2R,4S)-4-fluoro-2-[3-(methylaminomethyl)-1H-1,2,4-triazol-5-yl]pyrrolidine-1-carboxylate;hydrochloride](/img/structure/B12803908.png)
